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Compound of Interest

Compound Name: 4-tert-Butyl-2-methylthiazole

Cat. No.: B103288

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-tert-Butyl-2-methylthiazole and
its structural analog, 4-methylthiazole. The inclusion of a bulky tert-butyl group in the thiazole
ring significantly influences its spectroscopic properties. Understanding these differences is
crucial for the unambiguous identification and characterization of these compounds in various
research and development settings.

This comparison utilizes experimental data for 4-methylthiazole and predicted data for 4-tert-
Butyl-2-methylthiazole, due to the limited availability of published experimental spectra for the
latter. The predicted data serves as a valuable reference point for researchers synthesizing or
working with 4-tert-Butyl-2-methylthiazole.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for both compounds, covering
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Table 1: *H NMR Spectroscopic Data (Solvent: CDCIs)
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Compound

Proton Assignment

Predicted/Experimental
Chemical Shift (8) ppm

4-tert-Butyl-2-methylthiazole

-C(CHs)s (tert-Butyl)

~1.35 (s, 9H)

-CHs (methyl)

~2.70 (s, 3H)

H-5 (thiazole ring)

~6.80 (s, 1H)

4-methylthiazole

-CHs (methyl)

2.47 (s, 3H)[1]

H-5 (thiazole ring)

6.87 (d, 1H)[1]

H-2 (thiazole ring)

8.64 (d, 1H)[1]

Table 2: 3C NMR Spectroscopic Data (Solvent: CDClI3)

Compound

Carbon Assignment

Predicted/Experimental
Chemical Shift (6) ppm

4-tert-Butyl-2-methylthiazole -C(CHs)s (tert-Butyl) ~30.0
-C(CHs)s (tert-Butyl) ~34.0

-CHs (methyl) ~19.0

C-5 (thiazole ring) ~110.0

C-4 (thiazole ring) ~165.0

C-2 (thiazole ring) ~168.0

4-methylthiazole -CHs (methyl) 16.77[2]

C-5 (thiazole ring) 113.11[2]
C-4 (thiazole ring) 152.14[2]
C-2 (thiazole ring) 153.49[2]

Table 3: Infrared (IR) Spectroscopy Data
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Compound

Predicted/Experimental
Wavenumber (cm~—?)

Assignment

4-tert-Butyl-2-methylthiazole

~2960

C-H stretch (tert-Butyl)

~1580

C=N stretch (thiazole ring)

~1365

C-H bend (tert-Butyl)

4-methylthiazole

3080[3]

=C-H stretch (thiazole ring)

2940[3]

C-H stretch (methyl)

1544[3]

C=N stretch (thiazole ring)

Table 4: Mass Spectrometry (MS) Data

Compound

Predicted/Experimental
m/z values

Assignment

4-tert-Butyl-2-methylthiazole

~155 (M+), ~140, ~57

Molecular ion, [M-CHs]*,
[C(CHs)3]*

4-methylthiazole

99 (M+), 72, 71, 58[2]

Molecular ion and major

fragment ions

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of the thiazole derivative is dissolved in 0.6-

0.7 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is added as an internal

standard (0O ppm). The solution is then transferred to a 5 mm NMR tube.

e 1H NMR Acquisition:
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[e]

Pulse Sequence: A standard 30° pulse is used.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64 scans are averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition:

[e]

Pulse Sequence: A proton-decoupled pulse sequence with a 45° pulse angle is utilized.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: A higher number of scans (1024 or more) is required due to the low
natural abundance of the 13C isotope.
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NMR Spectroscopy Workflow
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Caption: Workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal.
The crystal is cleaned with an appropriate solvent (e.g., isopropanol) and a background
spectrum is recorded before sample analysis.

o Data Acquisition:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are co-added to generate the final spectrum.
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FTIR-ATR Spectroscopy Workflow
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Caption: Workflow for FTIR-ATR spectroscopic analysis.
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Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an Electron lonization (El) source, coupled to a
Gas Chromatography (GC) system.

o Sample Preparation: The sample is diluted in a volatile solvent (e.g., dichloromethane or
methanol) to a concentration of approximately 1 mg/mL.

¢ GC-MS Parameters:

[e]

Injection Volume: 1 pL.

o

Inlet Temperature: 250°C.

Carrier Gas: Helium.

[¢]

o

Oven Program: A temperature gradient is programmed to ensure separation of
components, for instance, starting at 50°C and ramping to 250°C.

e Mass Spectrometry Parameters:
o lonization Mode: Electron lonization (EI).
o Electron Energy: 70 eV.

o Mass Range: m/z 40-400.
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GC-MS Analysis Workflow
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Caption: Workflow for GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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